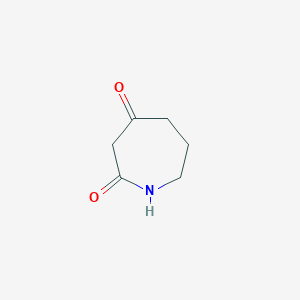

Azepane-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

azepane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-2-1-3-7-6(9)4-5/h1-4H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSLHFZTRANCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Analysis of Azepane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Azepane-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this molecule.

Spectroscopic Data

The empirical formula for this compound is C₆H₉NO₂ with a molecular weight of 127.14 g/mol . The experimental spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.55 | s | - | 1H | NH |

| 3.47 | s | - | 2H | H-3 |

| 3.40 | m | - | 2H | H-7 |

| 2.59 | t | 6.8 | 2H | H-5 |

| 1.96 | m | - | 2H | H-6 |

¹³C NMR (100 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Carbon Atom |

| 202.5 | C-4 |

| 169.5 | C-2 |

| 51.9 | C-3 |

| 43.2 | C-7 |

| 40.8 | C-5 |

| 27.6 | C-6 |

Infrared (IR) Spectroscopy

IR (KBr) [1]

| Wavenumber (νₘₐₓ) cm⁻¹ | Functional Group Assignment |

| 3213, 3105 | N-H stretching |

| 2942 | C-H stretching (aliphatic) |

| 1702 | C=O stretching (ketone) |

| 1671 | C=O stretching (amide) |

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) [1]

| Ion | Calculated m/z | Measured m/z |

| [C₆H₉NO₂Na]⁺ | 150.0525 | 150.0507 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Sample Preparation and Purification

The crude product was purified by flash column chromatography on silica gel using a mobile phase of 10% methanol in ethyl acetate to afford this compound as a white solid[1].

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet technique. A small amount of the solid sample was intimately mixed with dry potassium bromide (KBr) powder. The mixture was then compressed under high pressure to form a transparent pellet, which was subsequently analyzed.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis was performed using an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent and introduced into the mass spectrometer. The measurement was conducted in positive ion mode to detect the sodium adduct of the molecule ([M+Na]⁺).

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Azepane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract: Azepane-2,4-dione is a seven-membered heterocyclic compound containing a lactam and a ketone functional group. As a member of the azepane family, which is a core motif in numerous bioactive molecules and approved drugs, this compound serves as a valuable intermediate in organic synthesis.[1][2] Its structural features, including the β-dione system and the cyclic amide (lactam), impart specific chemical properties that are of significant interest for the construction of complex nitrogen-containing molecules.[3] This document provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

General and Physical Properties

This compound, also known by synonyms such as 3-oxocaprolactam and 2,4-Dioxohexahydroazepine, is typically isolated as a white solid at room temperature.[4][5] Its fundamental properties are summarized in the table below, derived from computational models and experimental data. The negative XLogP3 value suggests a degree of hydrophilicity.

Table 1: Physical and General Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 29520-88-5 | [4] |

| Molecular Formula | C₆H₉NO₂ | [4][6] |

| Molecular Weight | 127.14 g/mol | [4] |

| Exact Mass | 127.063328530 Da | [4] |

| Appearance | White solid | [5] |

| Topological Polar Surface Area | 46.2 Ų | [4] |

| XLogP3 (Predicted) | -0.5 | [4] |

| Canonical SMILES | C1CC(=O)CC(=O)NC1 | [4] |

| InChI Key | IRSLHFZTRANCOL-UHFFFAOYSA-N | [4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the lactam (a cyclic amide) and the ketone. The arrangement of these groups as a β-dicarbonyl system also allows for keto-enol tautomerism.

2.1. Keto-Enol Tautomerism

Like other β-diketones, this compound can exist in equilibrium between its diketo form and two possible enol forms.[7][8] In the enol tautomers, a proton from the C3 carbon migrates to one of the adjacent carbonyl oxygen atoms, forming a hydroxyl group and a carbon-carbon double bond within the ring. While the diketo form is often predominant, the presence of the enol tautomer is crucial as it offers an alternative reaction pathway, with the enol acting as a nucleophile.[9] The equilibrium can be influenced by factors such as solvent polarity and pH.

Caption: Keto-Enol Tautomerism of this compound.

2.2. Reactivity

The reactivity of this compound makes it a versatile synthetic intermediate.[3]

-

Lactam Reactivity: The lactam group can undergo hydrolysis under acidic or basic conditions to open the ring, yielding an amino acid derivative. The nitrogen atom can also be subject to alkylation or acylation reactions.[10]

-

Ketone Reactivity: The carbonyl group at the C4 position can undergo standard ketone reactions, such as reduction to a secondary alcohol or reactions with nucleophiles like Grignard reagents.

-

α-Carbon Reactivity: The methylene protons at C3, situated between the two carbonyl groups, are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile, allowing for alkylation and acylation at the C3 position.

Spectroscopic Data

The structure of this compound has been confirmed using various spectroscopic methods. The data presented below are crucial for reaction monitoring and quality control during its synthesis and subsequent use.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.55 (s, NH), 3.47 (s, 2H, C3-H₂), 3.40 (m, 2H, C7-H₂), 2.59 (t, J = 6.8 Hz, 2H, C5-H₂), 1.96 (m, 2H, C6-H₂) | [5] |

| ¹³C NMR | (100 MHz, CDCl₃) δ 202.5 (C4), 169.5 (C2), 51.9 (C3), 43.2 (C7), 40.8 (C5), 27.6 (C6) | [5] |

| IR (KBr) | νₘₐₓ 3213, 3105 (N-H stretch), 2942 (C-H stretch), 1702 (C=O ketone stretch), 1671 (C=O amide stretch), 1482, 1412, 1348 cm⁻¹ | [5] |

| HRMS (ESI) | m/z Calculated for C₆H₉NO₂Na [M+Na]⁺: 150.0525; Measured: 150.0507 | [5] |

Experimental Protocols

4.1. Synthesis of this compound

A documented method for the synthesis of this compound involves the acid-catalyzed hydrolysis of an enol ether precursor.[5]

Protocol:

-

Dissolve 4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one (2.5 g, 16 mmol) in acetone (70 mL).

-

Add a 10% aqueous HCl solution (17 mL) to the reaction mixture.

-

Stir the mixture at 25°C for 12 hours.

-

After the reaction is complete (monitored by TLC), remove the acetone under vacuum.

-

Extract the resulting aqueous mixture with dichloromethane (10 x 15 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuum to obtain the crude product as a yellow solid.

-

Purify the crude product by flash column chromatography (silica gel, 10% methanol in ethyl acetate) to yield pure this compound (2.03 g, 100% yield) as a white solid.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C6H9NO2 | CID 20204020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 29520-88-5 [chemicalbook.com]

- 6. PubChemLite - this compound (C6H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Lactam - Wikipedia [en.wikipedia.org]

A Technical Guide to the Potential Biological Activity of the Azepane-2,4-dione Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a significant structural motif in a variety of biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives have shown a wide range of therapeutic applications, including anticancer, antidiabetic, antiviral, and antimicrobial activities.[1][2][4] This technical guide focuses on the potential biological activity of the Azepane-2,4-dione core, a specific scaffold within this broader class. While direct research on the biological activity of the unsubstituted this compound is limited, this document will explore its potential by examining the activities of its close derivatives and related azepane structures. This compound is primarily recognized as a valuable intermediate in organic synthesis for creating more complex pharmaceuticals and bioactive molecules.[5] The exploration of its derivatives provides insight into the possible pharmacological profiles that could be pursued from this core structure.

Potential Biological Activities of this compound Derivatives

Based on the available literature for related azepane structures, the this compound scaffold could potentially be elaborated to yield compounds with the following activities:

-

Antimicrobial and Antifungal Activity: Derivatives of pyridobenzazepine have demonstrated notable antibacterial and antifungal properties.[6] This suggests that the azepane core can be a foundational element for the development of new antimicrobial agents.

-

Enzyme Inhibition: Substituted 2-oxo-azepane derivatives have been identified as potent inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease.[7] This highlights the potential of the azepane-dione scaffold for designing enzyme inhibitors.

-

Central Nervous System (CNS) Activity: The broader class of azepane derivatives has been investigated for applications as CNS agents.[5]

Quantitative Data for Biologically Active Azepane Derivatives

The following table summarizes the quantitative biological activity data that has been reported for various azepane derivatives, providing a basis for understanding the potential potency of compounds derived from the this compound scaffold.

| Compound Class | Derivative | Activity | Metric | Value | Reference |

| Pyridobenzazepines | Derivative 8 | Antibacterial | MIC | 39–78 µg/mL | [6] |

| Pyridobenzazepines | Derivative 12 | Antifungal | MIC | 156–313 µg/mL | [6] |

| 2-Oxo-azepanes | Substituted derivatives | Gamma-secretase Inhibition | - | Low nanomolar | [7] |

| Naphthyloxy derivatives | 1-(5-(naphthalen-1-yloxy)pentyl)azepane | Histamine H3 Receptor Affinity | Ki | 21.9 nM | |

| Naphthyloxy derivatives | 1-(5-(naphthalen-1-yloxy)pentyl)azepane | Histamine H3 Receptor Antagonist | IC50 | 312 nM | |

| Biphenyl derivatives | 1-(6-(3-phenylphenoxy)hexyl)azepine | Histamine H3 Receptor Affinity | Ki | 18 nM | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of azepane derivatives, based on the cited literature.

1. General Synthesis of Pyridobenzazepine Derivatives[6]

This protocol describes a palladium-catalyzed approach to synthesize pyridobenzazepine derivatives.

-

Starting Materials: Substituted Z-stilbenes.

-

Catalyst: Palladium(II) acetate (Pd(OAc)2).

-

Base: Sodium tert-butoxide (NaOt-Bu).

-

Solvent: Toluene.

-

Procedure:

-

A mixture of the substituted stilbene, Pd(OAc)2, and NaOt-Bu in toluene is heated.

-

The reaction undergoes a ring expansion followed by ring closure to form the pyridobenzazepine product.

-

The product is then purified using standard chromatographic techniques.

-

2. In Vitro Antimicrobial Susceptibility Testing[6]

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

-

Method: Broth microdilution method.

-

Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Fungal Strains: A panel of fungal strains (e.g., Candida albicans, Aspergillus brasiliensis).

-

Procedure:

-

Serial dilutions of the synthesized compounds are prepared in a liquid growth medium in 96-well microtiter plates.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plates are incubated under appropriate conditions for the growth of the microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Visualizations: Workflows and Pathways

Experimental Workflow for Screening Biological Activity

The following diagram illustrates a general workflow for the synthesis and screening of the biological activity of novel compounds based on the this compound scaffold.

Caption: A generalized workflow for the discovery of bioactive this compound derivatives.

Hypothetical Signaling Pathway: Enzyme Inhibition

Given that derivatives of the related 2-oxo-azepane have shown activity as gamma-secretase inhibitors, a potential avenue of investigation for this compound derivatives is enzyme inhibition. The following diagram illustrates a generic enzyme inhibition pathway.

Caption: A diagram of a hypothetical enzyme inhibition pathway for an this compound derivative.

While the biological activity of the parent this compound molecule has not been extensively reported, the activities of its derivatives and related azepane structures suggest that this scaffold holds considerable potential for the development of novel therapeutic agents. The demonstrated antimicrobial, antifungal, and enzyme inhibitory activities of substituted azepanes provide a strong rationale for the synthesis and screening of a library of this compound derivatives. The experimental protocols and conceptual workflows presented in this guide offer a framework for researchers to explore the medicinal chemistry of this promising heterocyclic core. Further investigation into this chemical space is warranted to unlock its full therapeutic potential.

References

- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azepane - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. shd.org.rs [shd.org.rs]

- 7. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its inherent three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive review of recent literature on azepane-containing compounds, focusing on their synthesis, biological activities, and therapeutic potential. Quantitative data are summarized in structured tables for comparative analysis, detailed experimental protocols for key assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Quantitative Biological Activity Data

The biological evaluation of azepane derivatives has revealed their potential across various therapeutic areas. The following tables summarize the quantitative data (IC50, Ki, and MIC values) for representative azepane-containing compounds against different biological targets.

Table 1: Anticancer Activity of Azepane Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Oxazepien derivative 5b | CaCo-2 (Colon Carcinoma) | 24.53 | |

| Oxazepien derivative 5b | WRL68 (Normal Liver) | 39.6 | |

| Benzo[a]phenazine derivative 7 | Various | 1-10 | [1] |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | HCT-116 (Colon Carcinoma) | 1.09 | [2] |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | A549 (Lung Carcinoma) | 45.16 | [2] |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4f | HCT116 (Colon Carcinoma) | 15.59 | [2] |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4f | HepG2 (Hepatocellular Carcinoma) | 53.64 | [2] |

Table 2: Anti-Alzheimer's Disease Activity of Azepane Derivatives

| Compound | Target | IC50/Ki (nM) | Reference |

| FAH65 | BACE1 | IC50 (specific value not provided, but identified as a lead compound) | [3] |

| 2,3-Dihydro-1H-cyclopenta[b]quinoline derivative 6h | Acetylcholinesterase (AChE) | IC50 = 3.65 | [4] |

| Benzoxazolone derivative 131 | Acetylcholinesterase (AChE) | IC50 = 0.57 pM | [5] |

Table 3: Histamine H3 Receptor Antagonist Activity of Azepane Derivatives

| Compound | Target | Ki (nM) | Reference |

| 1-(6-(3-phenylphenoxy)hexyl)azepane | Histamine H3 Receptor | 18 | [No specific reference found in search results] |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | Histamine H3 Receptor | 34 | [No specific reference found in search results] |

Table 4: Antimicrobial Activity of Azepane Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| HL2 | Staphylococcus aureus | 625 | [No specific reference found in search results] |

| HL2 | MRSA | 625 | [No specific reference found in search results] |

| HL2 | Escherichia coli | 2500 | [No specific reference found in search results] |

| HL2 | Pseudomonas aeruginosa | 2500 | [No specific reference found in search results] |

| HL2 | Acinetobacter baumannii | 2500 | [No specific reference found in search results] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Provided below are protocols for key biological assays cited in the literature for the evaluation of azepane-containing compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the azepane-containing compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-Alzheimer's Disease Activity: BACE1 Inhibition Assay

This fluorometric assay measures the activity of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides.[9][10][11][12]

Procedure:

-

Reagent Preparation: Prepare the assay buffer (e.g., 50 mM sodium acetate, pH 4.5), a fluorogenic BACE1 substrate, and the BACE1 enzyme solution.

-

Inhibitor Preparation: Prepare serial dilutions of the azepane-containing test compounds.

-

Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or a known BACE1 inhibitor (positive control).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific substrate used (e.g., Ex/Em = 335-345/485-510 nm).

-

Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [No specific reference found in search results]

Procedure (Broth Microdilution Method):

-

Medium Preparation: Prepare a suitable broth medium (e.g., Mueller-Hinton Broth) for the test microorganism.

-

Compound Dilution: Prepare serial twofold dilutions of the azepane-containing compound in the broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which azepane-containing compounds exert their effects is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the activity of these compounds.

Anticancer Activity: PTPN2/PTPN1 and PI3K/Akt Signaling Pathways

Several azepane derivatives have been shown to target protein tyrosine phosphatases PTPN2 and PTPN1, which are negative regulators of immune signaling pathways.[13][14][15][16][17] Inhibition of PTPN2/PTPN1 can enhance anti-tumor immunity. Additionally, the PI3K/Akt pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.

Caption: Inhibition of PTPN2/PTPN1 by Azepane Compounds.

Caption: Modulation of the PI3K/Akt Signaling Pathway.

Anti-Alzheimer's Disease: BACE1 Inhibition

The inhibition of BACE1 is a key strategy in reducing the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.

Caption: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors.

This technical guide provides a snapshot of the current landscape of azepane-containing compounds in drug discovery. The versatility of the azepane scaffold, coupled with a growing understanding of its interactions with various biological targets, positions it as a promising starting point for the development of novel therapeutics. Further research into structure-activity relationships, mechanism of action, and safety profiles will be crucial in translating the potential of these compounds into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. PTPN2/1 [abbviescience.com]

- 14. biorxiv.org [biorxiv.org]

- 15. The PTPN1 and PTPN2 phosphatases are Cooperative Regulators of Cancer Cell Immune Evasion | Sciety [sciety.org]

- 16. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

The Azepane Scaffold: A Journey from Discovery to Therapeutic Prominence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocyclic ring system known as azepane has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling tailored interactions with a variety of biological targets. This has led to the incorporation of the azepane motif into numerous FDA-approved drugs and a wide array of therapeutic candidates. This technical guide delves into the discovery and history of azepane scaffolds, providing a comprehensive overview of their synthesis, from early pioneering work to modern industrial methods, and explores the signaling pathways modulated by key azepane-containing therapeutics.

A Historical Perspective on the Genesis of the Azepane Ring

The story of the azepane scaffold is intrinsically linked to the development of synthetic organic chemistry in the late 19th and early 20th centuries. While the direct synthesis of the parent azepane ring in this early period is not definitively documented, the foundational work on its lactam precursor, ε-caprolactam, laid the groundwork for its eventual isolation and derivatization.

One of the earliest significant contributions came in 1899 from the German chemists S. Gabriel and T. A. Maas . Their work, published in the Berichte der deutschen chemischen Gesellschaft, described the synthesis of ε-caprolactam through the cyclization of ε-aminocaproic acid. This intramolecular condensation reaction provided the first route to the seven-membered lactam that would become a crucial intermediate in the synthesis of azepane derivatives and the monomer for Nylon-6.

Shortly thereafter, in 1900, another German chemist, Otto Wallach , reported a different approach to ε-caprolactam in Justus Liebigs Annalen der Chemie. Wallach utilized the now-famous Beckmann rearrangement, applying it to cyclohexanone oxime. This acid-catalyzed rearrangement of the oxime to the corresponding amide provided an alternative and efficient pathway to the seven-membered lactam.

While these early efforts focused on the lactam, the synthesis of the fully saturated azepane ring, also known as hexamethyleneimine or hexahydroazepine, was achieved through the reduction of these precursors. Early methods for the reduction of amides and lactams were being developed during this period, and it is plausible that the reduction of ε-caprolactam to azepane was achieved in the early 20th century, although a specific first-reported synthesis is not readily apparent in the reviewed literature.

A significant advancement in the synthesis of cyclic amines, which could be conceptually extended to azepane, was the work of Albert Ladenburg on the synthesis of piperidine from pentamethylenediamine. While not a direct synthesis of azepane, Ladenburg's methods for the cyclization of diamines were foundational in the field of heterocyclic chemistry.

Key Synthetic Methodologies: From Historical Routes to Industrial Production

The synthesis of azepane scaffolds has evolved significantly from the early foundational work. Modern methods offer greater efficiency, stereocontrol, and functional group tolerance. The primary industrial routes to the parent azepane ring involve the catalytic hydrogenation of readily available starting materials.

Industrial Scale Synthesis

Two major industrial processes for the production of hexamethyleneimine (azepane) are:

-

Catalytic Hydrogenation of ε-Caprolactam: This is a direct reduction of the lactam precursor. The process typically involves high pressure and temperature in the presence of a suitable catalyst.

-

Partial Hydrogenolysis of Hexamethylenediamine: In this process, 1,6-hexanediamine is cyclized with the elimination of ammonia. This reaction is often carried out over a hydrogenation catalyst. Azepane can also be a byproduct in the industrial production of hexamethylenediamine from the hydrogenation of adiponitrile.[1][2]

Experimental Protocols

Below are representative experimental protocols for key historical and industrial synthesis methods.

Table 1: Historical Synthesis of ε-Caprolactam (Precursor to Azepane)

| Method | Description | Experimental Protocol |

| Gabriel & Maas (1899) | Cyclization of ε-aminocaproic acid. | While the original 1899 paper from Berichte der deutschen chemischen Gesellschaft was not retrieved in full detail, the synthesis would have involved heating ε-aminocaproic acid, likely in a high-boiling solvent or neat, to drive off water and promote intramolecular amide bond formation. |

| Wallach (1900) | Beckmann rearrangement of cyclohexanone oxime. | The original 1900 paper in Justus Liebigs Annalen der Chemie was not fully recovered. However, a typical Beckmann rearrangement of cyclohexanone oxime involves treating the oxime with a strong acid, such as concentrated sulfuric acid or oleum. The reaction is often exothermic and requires careful temperature control. The product, ε-caprolactam, is then isolated by neutralization and extraction. |

Table 2: Industrial Synthesis of Azepane (Hexamethyleneimine)

| Method | Description | Experimental Protocol |

| Catalytic Hydrogenation of ε-Caprolactam | Reduction of the lactam to the cyclic amine. | A solution of ε-caprolactam in a suitable solvent is hydrogenated at high pressure (e.g., 100-200 atm) and elevated temperature (e.g., 200-300 °C) in the presence of a hydrogenation catalyst, such as copper chromite or a supported noble metal catalyst (e.g., Ru/C). The product is isolated by distillation. |

| Partial Hydrogenolysis of Hexamethylenediamine | Cyclization of the diamine with elimination of ammonia. | Hexamethylenediamine is heated in the presence of a hydrogenation catalyst (e.g., Raney nickel) at elevated temperatures. The reaction can be carried out in the gas or liquid phase. The azepane product is separated from unreacted starting material and byproducts by distillation. |

Therapeutic Applications and Signaling Pathways

The conformational flexibility of the azepane ring has made it a valuable scaffold in the design of drugs targeting a diverse range of biological systems. Several azepane-containing drugs are in clinical use, and their mechanisms of action provide insight into the signaling pathways that can be modulated by this versatile heterocyclic system.

Bazedoxifene: A Selective Estrogen Receptor Modulator (SERM)

Bazedoxifene is an azepane-containing SERM used for the prevention of postmenopausal osteoporosis. Beyond its effects on the estrogen receptor, bazedoxifene has been shown to be an inhibitor of the Interleukin-6 (IL-6)/glycoprotein 130 (gp130) signaling pathway.[2][3] This pathway is crucial for the survival and progression of various cancers.

Figure 1: Bazedoxifene's inhibition of the IL-6/gp130 signaling pathway.

Setastine: A Histamine H1 Receptor Antagonist

Setastine is a second-generation antihistamine containing an azepane moiety. It is used to treat allergic conditions such as rhinitis and urticaria. Its primary mechanism of action is the selective antagonism of the histamine H1 receptor.

Figure 2: Setastine's antagonism of the Histamine H1 receptor signaling pathway.

Tolazamide: A Sulfonylurea Antidiabetic Agent

Tolazamide is a first-generation sulfonylurea that contains an azepane ring. It is used to treat type 2 diabetes mellitus by stimulating the release of insulin from pancreatic β-cells. It achieves this by binding to and blocking ATP-sensitive potassium (KATP) channels on the β-cell membrane.

Figure 3: Tolazamide's mechanism of action in stimulating insulin secretion.

Conclusion

The azepane scaffold has a rich history, from its early discovery as a lactam to its current status as a key structural motif in a variety of therapeutic agents. The evolution of its synthesis from classical organic reactions to highly optimized industrial processes highlights the enduring importance of this seven-membered heterocycle. The diverse mechanisms of action of azepane-containing drugs, targeting everything from G-protein coupled receptors to complex cytokine signaling pathways, underscore the scaffold's versatility. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and biological activity of azepane scaffolds is essential for the rational design of the next generation of innovative therapeutics. The continued exploration of this privileged structure will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.

References

"Azepane-2,4-dione IUPAC name and synonyms"

An In-depth Technical Guide to Azepane-2,4-dione

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's nomenclature, physicochemical properties, experimental protocols for its synthesis, and a discussion of the biological significance of the broader azepane chemical class.

Nomenclature and Identifiers

The systematic naming and identification of a chemical compound are crucial for unambiguous scientific communication.

IUPAC Name: The standardized IUPAC name for this compound is This compound [1].

Synonyms and Other Identifiers: The compound is also known by several other names and registered under various chemical identifiers.

-

1H-Azepine-2,4(3H,5H)-dione, dihydro-[1]

-

1H-Tetrahydro-azepine-2,4-dione[2]

-

CAS Number: 29520-88-5[1]

-

PubChem CID: 20204020[1]

-

EC Number: 983-162-3[1]

-

Nikkaji Number: J2.341.577A[1]

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C6H9NO2 | PubChem[1] |

| Molecular Weight | 127.14 g/mol | PubChem[1] |

| Monoisotopic Mass | 127.063328530 Da | PubChem[1] |

| XLogP3 | -0.5 | PubChem[1] |

| InChI | InChI=1S/C6H9NO2/c8-5-2-1-3-7-6(9)4-5/h1-4H2,(H,7,9) | PubChem[1] |

| InChIKey | IRSLHFZTRANCOL-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1CC(=O)CC(=O)NC1 | PubChem[1] |

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

A reported synthesis method for this compound involves the hydrolysis of an enol ether precursor[3].

Starting Material: 4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one

Procedure:

-

Dissolve 4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one (2.5 g, 16 mmol) in acetone (70 mL).

-

Add a 10% aqueous solution of hydrochloric acid (17 mL) to the reaction mixture.

-

Stir the mixture at 25°C for 12 hours.

-

Following the completion of the reaction, remove the acetone under vacuum.

-

Extract the resulting aqueous mixture with dichloromethane (10 x 15 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it in a vacuum to obtain the crude product as a yellow solid.

-

Purify the crude product using fast column chromatography on silica gel with a mobile phase of 10% methanol in ethyl acetate. This yields this compound (2.03 g, 100% yield) as a white solid[3].

Characterization Data

The following analytical data has been reported for the characterization of this compound[3]:

-

¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, NH), 3.47 (s, 2H), 3.40 (m, 2H), 2.59 (t, J = 6.8 Hz, 2H), 1.96 (m, 2H).

-

¹³C NMR (100 MHz, CDCl₃): δ 202.5, 169.5, 51.9, 43.2, 40.8, 27.6.

-

IR (KBr) νₘₐₓ: 3213, 3105, 2942, 1702, 1671, 1482, 1412, 1348 cm⁻¹.

-

HRMS (ESI) m/z: Calculated for C₆H₉NO₂Na: 150.0525; Found: 150.0507.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively documented in the reviewed literature, the azepane scaffold is a significant structural motif in medicinal chemistry[4][5]. Derivatives of azepane have been investigated for a range of therapeutic applications.

The seven-membered azepane ring is present in several pharmaceutical drugs[6]. Research into functionalized azepane derivatives has revealed compounds with notable biological activities, including:

-

Antimicrobial and Antifungal Activity: Certain azepine and azepane derivatives have demonstrated potent activity against various strains of bacteria and fungi[7][8]. Some synthesized compounds have shown efficacy against both Gram-positive and Gram-negative bacteria[9][10]. The continuous need for new antimicrobial agents to combat drug-resistant pathogens makes the azepane core a structure of interest for further development[11].

-

Antiviral Activity: A-ring azepano-triterpenoids have been evaluated for their antiviral properties against DNA viruses such as HSV-1 and HCMV, with some derivatives showing high potency[7].

It is important to note that these activities are reported for various substituted azepane and azepine structures. The specific biological profile of the unsubstituted this compound would require dedicated screening and investigation. Its dione functionality offers potential sites for further chemical modification to explore its structure-activity relationships.

Conclusion

This compound is a well-characterized heterocyclic compound with established methods for its synthesis and purification. While direct biological data for this specific molecule is limited, the prevalence of the azepane core in bioactive molecules suggests that it could serve as a valuable building block in the design and synthesis of novel therapeutic agents. Further research is warranted to explore the biological activity of this compound and its derivatives.

References

- 1. This compound | C6H9NO2 | CID 20204020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 29520-88-5 [amp.chemicalbook.com]

- 3. This compound | 29520-88-5 [chemicalbook.com]

- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 6. Azepane - Wikipedia [en.wikipedia.org]

- 7. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shd.org.rs [shd.org.rs]

- 9. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 10. Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]

- 11. researchgate.net [researchgate.net]

Solubility and Stability of Azepane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane-2,4-dione is a seven-membered heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules, making a thorough understanding of its physicochemical properties, such as solubility and stability, crucial for its effective use in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines standard experimental protocols for determining these properties, and presents a framework for data analysis and interpretation.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. These values, sourced from the PubChem database, offer a preliminary assessment of the molecule's characteristics.[3]

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₂ | PubChem[3] |

| Molecular Weight | 127.14 g/mol | PubChem[3] |

| XLogP3 | -0.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Solubility Profile

Quantitative experimental data on the solubility of this compound in various solvents is not extensively available in publicly accessible literature. However, based on its chemical structure (a polar lactam with a ketone group), a general solubility profile can be anticipated. The following tables present a template for how such data should be structured for clear comparison.

Table 2.1: Aqueous Solubility of this compound (Hypothetical Data)

| pH | Temperature (°C) | Solubility (mg/mL) | Method |

| 2.0 | 25 | Data not available | Shake-Flask |

| 7.4 | 25 | Data not available | Shake-Flask |

| 9.0 | 25 | Data not available | Shake-Flask |

| 7.4 | 37 | Data not available | Shake-Flask |

Table 2.2: Solubility of this compound in Organic Solvents (Hypothetical Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Acetonitrile | 25 | Data not available |

| Dichloromethane | 25 | Data not available |

| Tetrahydrofuran (THF) | 25 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |

Stability Profile

A comprehensive understanding of a compound's stability is critical for formulation development, storage, and predicting its in vivo fate. Forced degradation studies are employed to identify potential degradation products and pathways under various stress conditions.[4][5]

Table 3.1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

| Stress Condition | Reagent/Condition | Time (h) | Degradation (%) | Major Degradants |

| Acidic Hydrolysis | 0.1 N HCl | 24, 48, 72 | Data not available | Not identified |

| Basic Hydrolysis | 0.1 N NaOH | 24, 48, 72 | Data not available | Not identified |

| Oxidative | 3% H₂O₂ | 24, 48, 72 | Data not available | Not identified |

| Thermal | 60°C | 24, 48, 72 | Data not available | Not identified |

| Photolytic | ICH Q1B | 24, 48, 72 | Data not available | Not identified |

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying experimental results. The following sections describe standard protocols for determining solubility and conducting forced degradation studies.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water at various pH values, organic solvents)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV)

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a scintillation vial containing a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution by a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

Workflow for Solubility Determination:

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[4][6]

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV or HPLC-MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at a specific temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep it at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

-

Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., with a gradient elution to separate the parent compound from its degradation products).

-

Data Evaluation: Calculate the percentage of degradation and identify the major degradation products, if possible, using techniques like HPLC-MS.

Workflow for Forced Degradation Studies:

Caption: General Workflow for Forced Degradation Studies.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H9NO2 | CID 20204020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 6. ajrconline.org [ajrconline.org]

Theoretical and Computational Elucidation of Azepane-2,4-dione: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepane-2,4-dione, a seven-membered heterocyclic scaffold, presents a compelling starting point for medicinal chemistry and drug discovery programs. Its inherent structural features, including a flexible seven-membered ring, a lactam functionality, and a ketone group, offer multiple points for chemical modification and interaction with biological targets. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to thoroughly characterize this compound and its derivatives. The protocols outlined herein are designed to furnish researchers with the necessary tools to predict molecular properties, understand conformational behavior, and guide the rational design of novel therapeutics. This document details proposed synthetic routes, in-depth computational analysis protocols—including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Natural Bond Orbital (NBO) analysis—and methodologies for evaluating its potential as a drug candidate through molecular docking and in silico ADMET prediction. All quantitative data are presented in standardized tables, and key workflows are visualized using Graphviz diagrams to facilitate clear and rapid comprehension.

Introduction

The azepane ring is a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive natural products and synthetic compounds.[1] The introduction of dione functionality at the 2 and 4 positions creates a molecule with a unique electronic and steric profile, making this compound an intriguing candidate for further investigation. Computational chemistry provides a powerful and cost-effective means to explore the chemical space of this molecule, offering insights that can accelerate the drug discovery process.[2] This guide will delineate a systematic approach to the in silico characterization of this compound.

Proposed Synthesis of this compound

Caption: Retrosynthetic analysis of this compound.

A forward synthesis could involve the N-acylation of a β-alanine ester with an activated adipic acid derivative (e.g., acyl chloride or ester) to form a linear diester precursor. Subsequent intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation, would yield the target this compound.

Detailed Experimental Protocol (Proposed)

-

N-Acylation: To a solution of β-alanine ethyl ester (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, slowly add adipoyl chloride (1.1 eq). Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude linear diester.

-

Dieckmann Condensation: To a solution of sodium ethoxide (1.5 eq) in anhydrous toluene, add the crude diester (1.0 eq) dropwise at room temperature. Heat the reaction mixture to reflux for 8 hours. Cool the mixture to 0 °C and acidify with 1M HCl. Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate. Concentrate under reduced pressure.

-

Hydrolysis and Decarboxylation: Reflux the crude cyclized product with 10% aqueous HCl for 4 hours. Cool the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.

Computational Methodology

A multi-faceted computational approach is recommended to thoroughly characterize this compound. The following sections detail the proposed protocols.

References

Methodological & Application

Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its inherent three-dimensional structure and synthetic tractability make it an attractive core for the development of novel therapeutic agents. Azepane-containing compounds have demonstrated a wide array of pharmacological activities, leading to several FDA-approved drugs for various diseases, including diabetes and allergies.[1][2] This document provides an overview of the potential applications of Azepane-2,4-dione as a versatile building block in drug discovery, along with detailed protocols for the synthesis and evaluation of its derivatives.

Introduction to this compound

This compound is a heterocyclic compound featuring a seven-membered azepane ring with two ketone functionalities. This dione arrangement offers multiple reactive sites for chemical modification, making it an ideal starting point for the generation of diverse compound libraries. The conformational flexibility of the azepane ring, combined with the ability to introduce various substituents, allows for the fine-tuning of physicochemical properties and biological activity.[2] Derivatives of the broader azepane class have shown promise as enzyme inhibitors, modulators of signaling pathways, and agents targeting the central nervous system.[3][4]

Synthetic Applications

This compound can serve as a key intermediate in the synthesis of more complex, biologically active molecules. The carbonyl groups can undergo a variety of chemical transformations, including but not limited to:

-

Reductive amination: To introduce substituents at the 4-position.

-

Aldol condensation: To build larger molecular scaffolds.

-

Knoevenagel condensation: To introduce diverse side chains.

-

N-alkylation or N-arylation: To modify the nitrogen atom of the azepane ring.

These reactions allow for the systematic exploration of the chemical space around the this compound core to develop structure-activity relationships (SAR).

Biological Activities of Azepane Derivatives

While specific biological data for this compound itself is not extensively reported in the public domain, numerous derivatives of the parent azepane scaffold have exhibited significant biological activities. These findings underscore the potential of this chemical class in drug discovery.

| Compound Class | Target/Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| N-Benzylated Bicyclic Azepane | Norepinephrine Transporter (NET) | < 100 nM | [3] |

| N-Benzylated Bicyclic Azepane | Dopamine Transporter (DAT) | < 100 nM | [3] |

| Pyridobenzazepine Derivative | Antibacterial (various strains) | 39-78 µg/mL (MIC) | [5] |

| Dibenzo[b,f]azepine Derivative | Topoisomerase II Inhibition | 6.36 µM | [6] |

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives that could be conceptually applied starting from or leading to structures related to this compound.

Protocol 1: Synthesis of a Bicyclic Azepane-dione Derivative

This protocol is adapted from the synthesis of octahydro-1H-benzo[b]azepine-2,6-dione, a bicyclic analogue, and illustrates a potential synthetic route to a more complex dione structure.[3]

Step 1: Synthesis of (±)-Octahydro-1H-benzo[b]azepin-6-ol

-

To a solution of the starting lactam (1 equivalent) in isopropanol (50 mL), add 5% Rhodium on activated charcoal (10 wt %) and acetic acid (2.0 equivalents).

-

Stir the mixture in a sealed autoclave at 70 °C under a hydrogen gas pressure of 20 bar for 5 days.

-

After cooling to room temperature, filter the reaction mixture through Celite and wash the filter cake with methanol.

-

Evaporate the solvent to dryness.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 80% ethyl acetate in heptane to 100% ethyl acetate, followed by 10% methanol in ethyl acetate) to yield the desired alcohol.

Step 2: Oxidation to (±)-Octahydro-1H-benzo[b]azepine-2,6-dione

-

Dissolve the alcohol from Step 1 (1.0 equivalent) in dichloromethane (0.1 M solution) and cool to 0 °C.

-

Add Dess-Martin periodinane (1.3 equivalents) to the solution.

-

Stir the reaction at 22 °C for 1 hour.

-

Quench the reaction by adding a saturated sodium bicarbonate solution (35 mL) and a 2 M sodium thiosulfate solution (35 mL).

-

Separate the aqueous phase and extract it three times with dichloromethane.

-

Combine the organic phases, wash with deionized water, dry over sodium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with 5%-10% methanol in ethyl acetate) to yield the final dione product.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target enzyme, for example, a protein kinase.

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, the target enzyme, and the substrate in the appropriate assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

Experimental Workflow for Synthesis and Screening

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. shd.org.rs [shd.org.rs]

- 6. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

Azepane-2,4-dione as a Scaffold in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The conformational flexibility of the azepane ring allows for optimal binding to a variety of biological targets.[1] The introduction of ketone functionalities, as in the azepane-2,4-dione scaffold, provides key hydrogen bond donors and acceptors, enhancing interactions with target proteins and offering versatile handles for synthetic elaboration. This document provides an overview of the applications of the this compound scaffold, with a particular focus on its potential in the development of novel anticancer agents, specifically as inhibitors of Poly (ADP-ribose) polymerase (PARP).

Application in Anticancer Drug Discovery: PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[4] Several PARP inhibitors, such as Olaparib, Rucaparib, and Talazoparib, have been approved for the treatment of various cancers.[5][6]

The azepine-dione core has been identified as a promising scaffold for the design of novel PARP-1 inhibitors.[7][8] The dione functionality can mimic the nicotinamide moiety of the NAD+ cofactor, which is the natural substrate of PARP-1, allowing these compounds to bind to the catalytic domain of the enzyme.

Quantitative Data on Azepine Derivatives as PARP-1 Inhibitors and Anticancer Agents

The following table summarizes the in vitro activity of various azepine derivatives as PARP-1 inhibitors and their anti-proliferative effects against different cancer cell lines. While not exclusively focused on the simple this compound, these data for more complex, structurally related compounds highlight the potential of the azepine-dione scaffold.

| Compound ID | Modification of Azepine Scaffold | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |

| d21 | 5H-dibenzo[b,e]azepine-6,11-dione with 1,3,4-oxadiazole | PARP-1 | Not specified | OVCAR-3 | Not specified, but noted as more potent than Rucaparib | [7][9] |

| d22 | 5H-dibenzo[b,e]azepine-6,11-dione with 1,3,4-oxadiazole | PARP-1 | Not specified | OVCAR-3 | Not specified, but noted as more potent than Rucaparib | [7][9] |

| 11b | 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol | PARP-1 | 19.24 | A549 | 1.95 | [3][10] |

| 23f | 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one | PARP-1 | 5.17 | HCT116 | 7.87 | [11] |

| 27f | 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one | PARP-1 | 6.06 | HCT116 | 8.93 | [11] |

| S2 | Pyrano[2,3-d]pyrimidine-2,4-dione derivative | PARP-1 | 4.06 | MCF-7 | 2.65 | [5] |

| S7 | Pyrano[2,3-d]pyrimidine-2,4-dione derivative | PARP-1 | 3.61 | MCF-7 | 1.28 | [5] |

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common approach involves the cyclization of a linear precursor containing both an amine and a dicarbonyl functionality or its synthetic equivalent. The following is a generalized protocol for the synthesis of N-substituted this compound derivatives via a Dieckmann-type condensation.

Protocol 1: Synthesis of N-Benzyl-azepane-2,4-dione

-

Step 1: Synthesis of Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate.

-

To a solution of N-benzylglycine ethyl ester (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents) and ethyl bromoacetate (1.2 equivalents).

-

Stir the reaction mixture at 60°C for 12 hours.

-

After completion of the reaction (monitored by TLC), filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate.

-

-

Step 2: Synthesis of N-Benzyl-azepane-2,4-dione.

-

To a solution of sodium ethoxide (1.5 equivalents) in anhydrous toluene, add a solution of diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate (1 equivalent) in anhydrous toluene dropwise at room temperature.

-

Heat the reaction mixture to reflux for 6 hours.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-benzyl-azepane-2,4-dione.

-

Biological Evaluation of this compound Derivatives

Protocol 2: In vitro PARP-1 Inhibition Assay

A commercially available PARP-1 inhibition assay kit can be used to determine the IC50 values of the synthesized compounds.

-

Reagent Preparation: Prepare all reagents, including PARP-1 enzyme, NAD+, activated DNA, and the substrate (e.g., biotinylated PAR), according to the manufacturer's instructions.

-

Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

-

Assay Procedure:

-

Add the assay buffer, activated DNA, and the test compound or vehicle control to the wells of a 96-well plate.

-

Add the PARP-1 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding NAD+ to each well.

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of PARylated substrate according to the kit's protocol (e.g., using a streptavidin-HRP conjugate and a colorimetric substrate).

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocol 3: Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds can be assessed using the MTT assay.

-

Cell Seeding: Seed cancer cells (e.g., A549, OVCAR-3, HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Visualizations

Caption: PARP Inhibition Pathway in BRCA-Deficient Cancer Cells.

Caption: Workflow for this compound Drug Discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and anticancer activities evaluation of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Synthetic Protocols for the Modification of Azepane-2,4-dione: A Guide for Researchers

For Immediate Release

This application note provides detailed synthetic protocols for the preparation and subsequent functionalization of Azepane-2,4-dione, a valuable scaffold for drug discovery and development. The methodologies outlined herein offer robust and reproducible procedures for researchers in medicinal chemistry and organic synthesis.

The azepane scaffold is a recurring motif in a number of biologically active compounds. The ability to introduce diverse functionalities to the this compound core opens up avenues for the exploration of new chemical space and the development of novel therapeutic agents.

Synthesis of the this compound Scaffold

The foundational this compound core can be synthesized via a Dieckmann condensation reaction. This intramolecular cyclization of a substituted diester provides an efficient route to the cyclic β-keto ester system.

Protocol 1: Synthesis of this compound via Dieckmann Condensation

This protocol describes the synthesis of the this compound ring system from a linear diester precursor.

Experimental Protocol:

-

Preparation of the Diester Precursor: Synthesize the necessary N-substituted glutarimide diester precursor according to established literature procedures.

-

Cyclization Reaction:

-

To a solution of the diester precursor in a suitable anhydrous solvent (e.g., toluene, THF), add a strong base (e.g., sodium ethoxide, potassium tert-butoxide) at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the addition of a proton source (e.g., dilute aqueous acid).

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

-

Quantitative Data:

| Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-protected glutarimide diester | Sodium Ethoxide | Toluene | 25 | 12 | 60-70 |

| N-protected glutarimide diester | Potassium tert-butoxide | THF | 0-25 | 8 | 65-75 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Caption: Synthesis of this compound via Dieckmann Condensation.

Modification of the this compound Scaffold

The this compound core offers multiple sites for chemical modification, including the nitrogen atom and the α-carbon to the ketone.

Protocol 2: N-Alkylation of this compound

This protocol details the alkylation of the nitrogen atom of the this compound ring. A microwave-assisted method is presented for rapid and efficient synthesis.

Experimental Protocol:

-

Reaction Setup:

-

In a suitable microwave-safe vessel, combine this compound, the desired alkyl halide (1.5 equivalents), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents), and a mixture of potassium carbonate and potassium hydroxide as a solid support.

-

-

Microwave Irradiation:

-

Irradiate the mixture in a domestic microwave oven at a reduced power setting (e.g., 300W) for a short duration (typically 1-3 minutes). Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

After completion, allow the reaction mixture to cool to room temperature.

-

Add water and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-alkylated this compound.

-

Quantitative Data for N-Alkylation:

| This compound | Alkyl Halide | Power (W) | Time (min) | Yield (%) |

| 1.0 equiv | Benzyl bromide | 300 | 2 | 85-95 |

| 1.0 equiv | Ethyl iodide | 300 | 3 | 70-80 |

| 1.0 equiv | Propargyl bromide | 300 | 2.5 | 80-90 |

Note: Yields are based on similar lactam alkylations and may vary.

Caption: Workflow for the N-Alkylation of this compound.

Protocol 3: C3-Acylation of this compound

The acidic proton at the C3 position allows for various C-C bond-forming reactions, such as acylation.

Experimental Protocol:

-

Enolate Formation:

-

To a solution of this compound in an anhydrous aprotic solvent (e.g., THF, DMF), add a suitable base (e.g., sodium hydride, lithium diisopropylamide) at a low temperature (e.g., -78 °C to 0 °C) to generate the enolate.

-

-

Acylation:

-

Slowly add the desired acylating agent (e.g., acyl chloride, anhydride) to the enolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic phase.

-

Purify the residue by column chromatography to obtain the C3-acylated product.

-

Quantitative Data for C3-Acylation:

| This compound | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1.0 equiv | Acetyl chloride | NaH | THF | 0 to 25 | 65-75 |

| 1.0 equiv | Benzoyl chloride | LDA | THF | -78 to 25 | 70-80 |

Note: Yields are estimates based on general procedures for β-keto lactams and may require optimization.

Application of Azepane-2,4-dione in Organic Synthesis: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction